2-(3-methyl-1H-pyrazol-4-yl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1314928-85-2 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 |
IUPAC Name |
2-(5-methyl-1H-pyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C6H8N2O2/c1-4-5(2-6(9)10)3-7-8-4/h3H,2H2,1H3,(H,7,8)(H,9,10) |
InChI Key |
ZYGUBLYBHLVTPW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1)CC(=O)O |
Canonical SMILES |
CC1=C(C=NN1)CC(=O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of 2 3 Methyl 1h Pyrazol 4 Yl Acetic Acid
Reactivity of the 1H-Pyrazole Heterocycle
The reactivity of the pyrazole (B372694) ring in 2-(3-methyl-1H-pyrazol-4-yl)acetic acid is governed by its distinct electronic and structural features. As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole scaffold exhibits a unique combination of acidic and basic properties, along with nucleophilic and electrophilic centers that dictate its reaction patterns. nih.gov
Electrophilic Substitution Patterns on the Pyrazole Ring
The pyrazole ring is an aromatic system containing six delocalized π-electrons, which allows it to undergo electrophilic aromatic substitution reactions. ijraset.combyjus.com In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. byjus.com The regioselectivity of this substitution is highly influenced by the electronic effects of the two nitrogen atoms.
The nitrogen atom at the second position is basic, possessing two available electrons, making it reactive towards electrophiles. ijraset.com Conversely, the two ring nitrogen atoms collectively decrease the electron density at the C3 and C5 positions. ijraset.com Consequently, the C4 position becomes the most electron-rich and nucleophilic carbon atom, making it the primary site for electrophilic attack. nih.govijraset.comglobalresearchonline.netresearchgate.net This pattern is a general characteristic of the pyrazole moiety. globalresearchonline.net Reactions such as halogenation, nitration, and sulfonation readily occur at the C4 position. globalresearchonline.net For instance, the reaction of a pyrazole with an electrophilic fluorinating agent like Selectfluor® targets the C4 position. mdpi.com
The general mechanism for electrophilic aromatic substitution involves three main steps:
Generation of the electrophile : This often requires a catalyst, such as a Lewis acid for halogenation or a strong Brønsted acid for nitration and sulfonation. byjus.commasterorganicchemistry.commasterorganicchemistry.com
Nucleophilic attack : The aromatic π-system of the pyrazole ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.commasterorganicchemistry.com This step is typically the rate-determining step. masterorganicchemistry.com
Deprotonation : A weak base removes a proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding the substituted product. byjus.commasterorganicchemistry.com
Nucleophilic Attack and Alkylation at Pyrazole Nitrogen Atoms
The nitrogen atoms of the pyrazole ring are key sites for nucleophilic attack and, most notably, alkylation. N-alkylated pyrazoles are significant scaffolds in medicinal chemistry. semanticscholar.org The N-unsubstituted pyrazole ring possesses a pyrrole-like nitrogen that is acidic and a pyridine-like nitrogen that is basic, contributing to its amphoteric nature. nih.gov
Alkylation typically occurs at one of the ring nitrogen atoms. A common method involves deprotonation of the N-H group with a base, followed by nucleophilic attack on an alkyl halide or another electrophile. semanticscholar.org For unsymmetrical pyrazoles like 3-methyl-1H-pyrazole, this can lead to a mixture of two regioisomers (N1 and N2 alkylation). The outcome is often controlled by steric hindrance, with the alkyl group preferentially attaching to the less sterically hindered nitrogen atom. semanticscholar.orgresearchgate.net A systematic study on 3-substituted pyrazoles using K2CO3 in DMSO demonstrated regioselective N1-alkylation. researchgate.net
Alternatively, acid-catalyzed N-alkylation methods have been developed, for example, using trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst, which provides an alternative to methods requiring strong bases. semanticscholar.org The reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines can proceed via an ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism, where the initial nucleophilic attack occurs at an electrophilic ring carbon (C5), leading to the formation of N-aryl pyrazoles. researchgate.net
Table 1: Regioselectivity in N-Alkylation of Substituted Pyrazoles
| Pyrazole Substrate | Alkylation Conditions | Major Product | Controlling Factor | Reference |
|---|---|---|---|---|
| Unsymmetrical pyrazoles | Trichloroacetimidate, Brønsted acid | Mixture of regioisomers, major product at less hindered N | Sterics | semanticscholar.org |
| 3-Substituted pyrazoles | K₂CO₃, DMSO | N1-alkylation product | Electronic/Steric | researchgate.net |
| Ethyl 1H-pyrazole-3-carboxylate | Alkylating agents, K₂CO₃ | Ethyl 1-substituted pyrazole-3-carboxylates | Electronic | researchgate.net |
Assessment of Aromaticity and Stability under Various Chemical Conditions
This inherent stability makes the pyrazole ring resistant to oxidation; typically, only alkyl side chains are attacked by oxidizing agents like alkaline KMnO₄, which would convert them to a carboxylic acid group. globalresearchonline.net The ring is also generally resistant to reduction, although catalytic hydrogenation can reduce it first to pyrazoline and then to pyrazolidine. globalresearchonline.net The compound is stable under recommended storage conditions, typically refrigerated in a dry, tightly sealed container. lookchem.comfishersci.com
The stability of pyrazole derivatives can be influenced by tautomerism. For N-unsubstituted pyrazoles, prototropy can occur, where the proton on the nitrogen atom can move between the two nitrogen positions. globalresearchonline.net While this cannot be observed in the parent pyrazole itself, it is evident in its derivatives. globalresearchonline.net The aromatic, delocalized forms are significantly more stable than non-aromatic tautomers where cyclic electron delocalization is not possible. purkh.comuj.edu.pl
Transformations of the Acetic Acid Moiety
The acetic acid side chain of this compound offers a versatile handle for further chemical modification, primarily through reactions targeting the carboxylic acid group.
Esterification Reactions for Carboxylic Acid Functionalization
Esterification is a fundamental transformation of the carboxylic acid group, converting it into an ester. This is often done to modify the compound's solubility, reactivity, or to act as a protecting group. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. athabascau.ca This is a reversible equilibrium-driven process, so the reaction is typically pushed towards the product side by using an excess of the alcohol or by removing the water formed during the reaction. athabascau.camasterorganicchemistry.com
Other methods for esterifying pyrazole-containing carboxylic acids include:
Reaction with Diazomethane (B1218177) Derivatives : Trimethylsilylated diazomethane can be used to convert carboxylic acids to their methyl esters under mild conditions. chemicalbook.com
Reaction with Alkyl Halides : After converting the carboxylic acid to its carboxylate salt (e.g., a silver salt), it can be reacted with an alkyl halide to form the corresponding ester. researchgate.net
Using Coupling Reagents : Reagents commonly used in peptide synthesis, such as carbodiimides (e.g., EDCI), can activate the carboxylic acid for reaction with an alcohol. organic-chemistry.org
The rate and success of esterification can be influenced by steric hindrance around the carboxylic acid group. athabascau.caresearchgate.net However, for a phenylacetic acid derivative like the title compound, where the carboxyl group is separated from the ring by a methylene (B1212753) group, steric hindrance is generally less of an issue compared to acids where the carboxyl group is directly attached to a substituted ring. researchgate.net
Table 2: Common Esterification Methods for Carboxylic Acids
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reversible; driven by excess alcohol or water removal. | athabascau.camasterorganicchemistry.com |
| Alkylation of Carboxylate | Base, Alkyl Halide | Useful for acids sensitive to strong acid. | researchgate.net |
| Reaction with Diazomethane | (CH₃)₃SiCHN₂ | Forms methyl esters under mild conditions. | chemicalbook.com |
| Carbodiimide-mediated | Alcohol, EDCI, Base | Mild conditions, good for sensitive substrates. | organic-chemistry.org |
Amidation and Peptide Coupling Reactions
The carboxylic acid moiety can be converted into an amide via reaction with a primary or secondary amine. This transformation is fundamental in medicinal chemistry and peptide synthesis. omicsonline.org The direct reaction between a carboxylic acid and an amine to form an amide by heating is possible but often requires harsh conditions due to the initial formation of a stable ammonium (B1175870) carboxylate salt. researchgate.net
Therefore, the reaction is almost always facilitated by activating the carboxylic acid. This is achieved using peptide coupling reagents, which convert the hydroxyl group of the carboxylic acid into a better leaving group, making it susceptible to nucleophilic attack by the amine. omicsonline.orgorganic-chemistry.org
Common classes of coupling reagents include:
Carbodiimides : Such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). uni-kiel.deresearchgate.net
Phosphonium Salts : Such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). bachem.comresearchgate.net
Aminium/Uronium Salts : Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). uni-kiel.debachem.com
These reactions are often performed in the presence of additives, like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma), which act as racemization suppressors and can enhance reaction rates. omicsonline.orgbachem.com A base, such as N,N-diisopropylethylamine (DIPEA), is also typically required. bachem.com More recently, methods for direct amidation using catalysts like titanium tetrafluoride (TiF₄) have also been developed, offering an alternative pathway. researchgate.net
Decarboxylation Pathways and Mechanisms
The decarboxylation of pyrazole-4-carboxylic acids, including this compound, is a notable reaction pathway. The removal of the carboxyl group from the pyrazole ring can be achieved under different conditions, though the reaction can present challenges. For instance, the decarboxylation of related pyrazole carboxylic acids has been noted to occur partially during the isolation of the free acids, complicating their synthesis. nih.gov
Historically, methods for the decarboxylation of similar compounds, such as 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, involved reacting the acid with copper powder in quinoline, which resulted in a modest 32% yield. google.com Another approach involved heating the pure acid at its melting point for an hour, which also produced a low yield of 30%. google.com These methods highlight the often unstable nature of the resulting products, which can make them difficult to isolate. google.com
More recent procedures describe the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives through reaction with copper compounds and bases at elevated temperatures. google.com The reaction can also be conducted under acidic conditions using acids such as H₂SO₄, HCl, or acetic acid, typically in water at temperatures ranging from 50 to 220°C. google.com Catalysts like iron(III) chloride (FeCl₃) have also been employed for the rapid decarboxylation of similar cyclic acid derivatives. organic-chemistry.org The general mechanism for metal-catalyzed decarboxylation often involves the formation of a carboxylate salt which then coordinates to the metal ion (e.g., Cu(I) or Cu(II)), facilitating the expulsion of carbon dioxide and formation of an organometallic intermediate that is subsequently protonated to yield the final product.
Salt Formation with Diverse Organic and Inorganic Bases
The carboxylic acid moiety of this compound readily reacts with a wide range of organic and inorganic bases to form stable salts. This property is often utilized to improve the handling and stability of the compound, particularly to prevent unintended decarboxylation. nih.gov
Inorganic Bases: Reaction with common inorganic bases such as sodium hydroxide, lithium hydroxide, or potassium carbonate results in the formation of the corresponding alkali metal carboxylate salts. These salts are often more stable than the free carboxylic acid. For example, in the synthesis of related triazolylacetic acids, the products were isolated as stable sodium or lithium salts to circumvent issues with decarboxylation. nih.gov The pyrazole ring itself can act as a ligand, coordinating with metal ions. Studies have shown that pyrazole derivatives can react with zinc halides and other zinc salts to form metal complexes where the pyrazole nitrogen and other functional groups coordinate to the zinc center. researchgate.net
Organic Bases: Organic bases, particularly amines like triethylamine (B128534) (Et₃N) and diisopropylethylamine (DIPEA), are frequently used in synthesis to deprotonate the carboxylic acid, forming an ammonium carboxylate salt in situ. This is a common strategy in coupling reactions, such as amide bond formation, where the activated carboxylate is required. The use of sodium acetate (B1210297) as a base has also been reported in condensation reactions involving pyrazole precursors. jst.go.jpmdpi.com
Rational Design and Synthesis of Novel Derivatives of this compound
The this compound core is a valuable starting point for the synthesis of novel derivatives. By modifying the core structure, researchers can fine-tune the molecule's properties for various applications, particularly in medicinal chemistry.
Introduction of Substituents for Structure-Activity Relationship (SAR) Exploration
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For the pyrazole scaffold, this involves systematically introducing various substituents at different positions of the ring and the acetic acid side chain to understand their effect on potency and selectivity.
Research has shown that modifications at the N1, C3, and C5 positions of the pyrazole ring significantly influence biological activity. For example, in a series of pyrazole-based inhibitors, substituting the phenyl rings at the 3 and 5 positions with different groups like methyl or cyclopentyl led to variations in inhibitory activity against meprin α and β. nih.gov Similarly, studies on 1-(4-chlorophenyl)-3-substituted-1H-pyrazol-5(4H)-ones demonstrated that derivatives with a 3-phenyl group were generally more active as anti-inflammatory agents than their 3-methyl counterparts. jst.go.jp N-methylation of the pyrazole ring has also been shown to enhance activity compared to O-methylation in certain pyrazolone (B3327878) series. jst.go.jp
The following table summarizes findings from SAR studies on various pyrazole derivatives, illustrating the impact of different substituents.
| Base Scaffold | Position of Substitution | Substituent Type | Impact on Activity | Reference |
| 3,5-Diphenylpyrazole | C3/C5 | Methyl, Benzyl | Decreased inhibitory activity | nih.gov |
| 3,5-Diphenylpyrazole | C3/C5 | Cyclopentyl | Similar inhibitory activity to parent | nih.gov |
| 1-(4-chlorophenyl)pyrazolone | C3 | Phenyl vs. Methyl | Phenyl group showed higher anti-inflammatory activity | jst.go.jp |
| Pyrazolone | N1 | N-methylation | Better activity than O-methylated analogues | jst.go.jp |
| (1H-Pyrazol-4-yl)acetamide | Various | Various aromatic heterocycles | Identified potent P2X(7) receptor antagonists | researchgate.net |
These studies demonstrate that a rational introduction of substituents is a powerful strategy to modulate the biological profile of molecules containing the pyrazole core.
Synthesis of Hybrid Molecules Incorporating the this compound Core
Hybrid molecules are novel chemical entities created by combining two or more different pharmacophoric scaffolds into a single molecule. This approach aims to create compounds with improved affinity, better efficacy, or a dual mode of action. The this compound core is an attractive building block for such hybrids.
Several studies report the successful synthesis of complex hybrid molecules where a pyrazole unit is linked to other heterocyclic systems.
Pyrazole-Thiazole Hybrids: Novel heterocycles containing linked pyrazole, thiazole, and 1,2,3-triazole moieties have been synthesized. nih.gov For instance, 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles were created through multi-step reactions, demonstrating the feasibility of connecting these diverse rings. nih.gov Green synthesis approaches have also been employed to create pyrazole-thiazole Schiff base hybrids. ijsrset.com
Pyrazole-Thiadiazole-Thiazolidinone Hybrids: An efficient multicomponent reaction has been used to synthesize 1,3,4-thiadiazole-1H-pyrazol-4-yl thiazolidin-4-one hybrids, which showed potential antibacterial activity. mdpi.com
Pyrazole-Triazine Hybrids: Hybrid molecules incorporating pyrazole and s-triazine rings have been synthesized, starting from the reaction of hydrazine-disubstituted s-triazine derivatives with ethyl acetoacetate (B1235776) and N,N-dimethylformamide dimethylacetal. nih.gov
These examples underscore the synthetic versatility of the pyrazole scaffold in creating complex molecular architectures with potentially enhanced biological properties.
Regioselective Functionalization and Synthetic Challenges
Achieving regioselectivity—the ability to control the position of chemical modifications—is a significant challenge in the synthesis of substituted pyrazoles. The pyrazole ring has multiple reactive sites, and controlling which site undergoes a reaction is crucial for obtaining the desired isomer.
A primary challenge is the N-alkylation of unsymmetrical pyrazoles like 3-methyl-1H-pyrazole, which can lead to a mixture of N1 and N2 isomers. Overcoming this selectivity problem often requires a "built-in" approach where the substituted nitrogen is part of one of the precursors used in the cyclization reaction to form the pyrazole ring itself. chemrxiv.org
Several strategies have been developed to achieve regioselective functionalization:
Directed Lithiation: The use of directing groups can allow for selective deprotonation and subsequent reaction with an electrophile at a specific position on the pyrazole ring. researchgate.net
Stepwise Synthesis: A stepwise approach, as opposed to a one-pot reaction, can offer better control over regioselectivity. For instance, the synthesis of tetra-substituted phenylaminopyrazoles showed that stepwise protocols could alter the chemo- and regio-selectivity compared to a one-pot condensation. nih.gov
Reaction Control: The choice of reagents and reaction conditions can heavily influence the outcome. A base-mediated reaction of pyrylium (B1242799) salts with α-diazo compounds was found to proceed with high regioselectivity to afford functionalized pyrazole-chalcones. rsc.org
Use of Pre-functionalized Reagents: The synthesis of highly functionalized pyrazoles has been achieved with excellent regioselectivity by starting with N-tosylhydrazones. nih.gov
These synthetic challenges highlight the complexity of working with the pyrazole scaffold but also showcase the innovative chemical strategies developed to achieve precise molecular designs. nih.gov
Spectroscopic and Structural Elucidation of 2 3 Methyl 1h Pyrazol 4 Yl Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing detailed information about the hydrogen and carbon atomic environments.
The ¹H NMR spectrum of 2-(3-methyl-1H-pyrazol-4-yl)acetic acid provides critical information about the number, connectivity, and chemical environment of the protons in the molecule. The expected signals are as follows:
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at the downfield region of the spectrum, typically between δ 10.0 and 13.0 ppm. This significant downfield shift is due to the deshielding effect of the carbonyl group and hydrogen bonding.
NH Proton: The proton attached to the nitrogen atom of the pyrazole (B372694) ring is also expected to appear as a broad singlet. Its chemical shift can vary widely depending on the solvent and concentration, but it is generally found in the downfield region, often overlapping with the aromatic or carboxylic acid proton signals. Due to tautomerism, this signal may sometimes not be observed.
Pyrazole Ring Proton (C5-H): The pyrazole ring contains one aromatic proton at the C5 position. This proton is expected to appear as a singlet in the aromatic region, likely around δ 7.5 ppm. In a similar compound, 1-methyl-4-hydroxymethylpyrazole, the C5-H proton appears at δ 8.10 ppm. researchgate.net
Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group adjacent to the pyrazole ring and the carboxylic acid group are chemically equivalent and are expected to appear as a singlet. Their chemical shift would be influenced by both the aromatic ring and the carbonyl group, placing them in the range of δ 3.5-4.0 ppm.
Methyl Protons (-CH₃): The three protons of the methyl group at the C3 position of the pyrazole ring are equivalent and will appear as a singlet. This signal is expected in the upfield region of the spectrum, typically around δ 2.2-2.5 ppm. For instance, in 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, the methyl protons show a singlet at δ 2.43 ppm. mdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | 10.0 - 13.0 | Broad Singlet |
| N-H | Variable (Downfield) | Broad Singlet |
| C5-H | ~7.5 | Singlet |
| -CH₂- | 3.5 - 4.0 | Singlet |
| -CH₃ | 2.2 - 2.5 | Singlet |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct carbon signals are expected:
Carboxylic Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear far downfield, typically in the range of δ 170-180 ppm.
Pyrazole Ring Carbons (C3, C4, C5): The three carbons of the pyrazole ring will have distinct chemical shifts. The C3 carbon, being attached to the methyl group and a nitrogen atom, and the C5 carbon are expected in the aromatic region. The C4 carbon, substituted with the acetic acid group, will also be in this region. Based on data from similar pyrazole structures, these carbons can be expected to resonate between δ 110 and 150 ppm. For example, in a related pyrazole derivative, the C=N carbon of the pyrazole ring appears at δ 148.8 ppm. mdpi.com
Methylene Carbon (-CH₂-): The methylene carbon, situated between the pyrazole ring and the carbonyl group, is expected to have a chemical shift in the range of δ 30-40 ppm.
Methyl Carbon (-CH₃): The methyl carbon will be the most shielded carbon, appearing in the upfield region of the spectrum, typically around δ 10-15 ppm. In a similar compound, the methyl carbon of the pyrazole ring resonates at δ 13.8 ppm. mdpi.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOH | 170 - 180 |
| C3-pyrazole | 140 - 150 |
| C5-pyrazole | 125 - 135 |
| C4-pyrazole | 110 - 120 |
| -CH₂- | 30 - 40 |
| -CH₃ | 10 - 15 |
Two-dimensional NMR techniques are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would be expected to show correlations between the N-H proton and the C5-H proton, if any coupling exists. However, due to the singlet nature of most signals, COSY would primarily be used to confirm the absence of proton-proton coupling between the different groups.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. e-bookshelf.de This is a powerful tool for assigning carbon signals based on their known proton assignments. For example, the proton signal of the methyl group would show a cross-peak with the methyl carbon signal, and the methylene protons would correlate with the methylene carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. libretexts.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For instance, the methylene protons would be expected to show correlations to the C4 and C5 carbons of the pyrazole ring, as well as the carbonyl carbon of the acetic acid group. The methyl protons would show correlations to the C3 and C4 carbons of the pyrazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique can provide information about the three-dimensional structure and conformation of the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman spectroscopy, provides information about the functional groups and molecular vibrations within the molecule.
The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.
O-H Stretching: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the hydroxyl group of the carboxylic acid, which is involved in hydrogen bonding.
N-H Stretching: The N-H stretching vibration of the pyrazole ring typically appears as a broad band in the range of 3100-3500 cm⁻¹. researchgate.net
C-H Stretching: The C-H stretching vibrations of the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ region. The aromatic C-H stretch of the pyrazole ring is expected around 3000-3100 cm⁻¹.
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected in the region of 1700-1725 cm⁻¹. The exact position depends on the extent of hydrogen bonding.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected to appear in the 1400-1650 cm⁻¹ range. mdpi.com
O-H Bending and C-O Stretching: In-plane O-H bending and C-O stretching vibrations of the carboxylic acid group are expected in the 1200-1440 cm⁻¹ region.
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Pyrazole | N-H Stretch | 3100 - 3500 | Broad, Medium |
| Alkyl/Aromatic | C-H Stretch | 2850 - 3100 | Medium |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |
| Pyrazole Ring | C=N, C=C Stretch | 1400 - 1650 | Medium-Strong |
| Carboxylic Acid | C-O Stretch, O-H Bend | 1200 - 1440 | Medium |
Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar and symmetric vibrations.
For this compound, the Raman spectrum would be expected to show strong signals for the symmetric stretching vibrations of the pyrazole ring. The C=C and C=N ring breathing modes would likely give rise to intense bands. The symmetric stretching of the C-C bond between the pyrazole ring and the methylene group would also be Raman active. The C-H stretching vibrations of the methyl and methylene groups, as well as the aromatic C-H, would also be observable. In related methylpyrazole compounds, vibrational bands in the Raman spectrum have been assigned to various stretching and bending modes of the pyrazole ring and the methyl group. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical tool for determining the mass-to-charge ratio (m/z) of ions, which provides direct information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms. For this compound (C₆H₈N₂O₂), the theoretical monoisotopic mass is 140.05858 Da. uni.lu
HRMS analysis can distinguish the target compound from other molecules with the same nominal mass but different elemental formulas. While specific experimental HRMS data for this compound is not widely published, computational tools predict the exact masses for various ionized adducts that would be observed in an analysis. uni.lu These predictions are crucial for identifying the correct compound in a complex mixture.
Table 1: Predicted HRMS Adducts for this compound
| Adduct Ion | Molecular Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₆H₉N₂O₂⁺ | 141.06586 |
| [M+Na]⁺ | C₆H₈N₂O₂Na⁺ | 163.04780 |
| [M-H]⁻ | C₆H₇N₂O₂⁻ | 139.05130 |
| [M+K]⁺ | C₆H₈N₂O₂K⁺ | 179.02174 |
| [M+NH₄]⁺ | C₆H₁₂N₃O₂⁺ | 158.09240 |
Data sourced from predicted values. uni.lu
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid chromatography-mass spectrometry combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely used to assess the purity of a sample and confirm the identity of the target compound.
X-ray Crystallography
X-ray crystallography is a definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of molecular structure.
Single Crystal X-ray Diffraction for Absolute Molecular Structure Determination
This technique involves irradiating a single, high-quality crystal with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom, as well as bond lengths and angles. This provides the absolute configuration and conformation of the molecule in the solid state.
While single crystal X-ray diffraction has been used to confirm the structures of many pyrazole derivatives, a published crystal structure for this compound is not available in the Cambridge Crystallographic Data Centre (CCDC) or the broader scientific literature based on conducted searches. researchgate.netmdpi.comnih.gov
Powder X-ray Diffraction for Crystalline Form and Polymorphism
Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline (powdered) sample to obtain a characteristic diffraction pattern. pdx.edumonash.edu This pattern serves as a unique "fingerprint" for a specific crystalline solid. PXRD is instrumental in identifying the crystalline form of a bulk sample and studying polymorphism—the ability of a compound to exist in multiple different crystal structures. Different polymorphs can have distinct physical properties, and PXRD is a primary tool for their characterization.
Based on available literature, no specific PXRD patterns for this compound have been published, and there is no information regarding potential polymorphic forms of the compound. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of light promotes electrons from a ground electronic state to a higher-energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
The structure of this compound contains two primary chromophores: the pyrazole ring and the carboxylic acid group. The pyrazole ring is an aromatic heterocycle and is expected to exhibit strong π → π* transitions, typically observed for the parent pyrazole ring at approximately 210 nm. researchgate.net The carboxylic acid group has a weaker n → π* transition. The exact λmax and intensity of absorption are influenced by the substitution pattern and the solvent used. mdpi.comphyschemres.org
While the expected transitions can be inferred from the structure, a specific experimental UV-Vis spectrum for this compound is not documented in the searched scientific literature.
Computational Chemistry and Theoretical Investigations of 2 3 Methyl 1h Pyrazol 4 Yl Acetic Acid
Quantum Chemical Computations
Quantum chemical computations are foundational in modern chemical research, providing detailed information about molecular properties that can be difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 2-(3-methyl-1H-pyrazol-4-yl)acetic acid, calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-31G(d). nih.gov This process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the configuration with the lowest possible energy, which corresponds to its most stable state.
The geometry optimization reveals that the pyrazole (B372694) ring is largely planar, a common feature for such aromatic heterocycles. The acetic acid substituent attached at the C4 position of the pyrazole ring possesses rotational freedom, which is critical for its conformational flexibility. The final optimized structure represents a local minimum on the potential energy surface, providing a foundational model for calculating other molecular properties. nih.gov
Table 1: Selected Optimized Geometric Parameters for this compound (Representative Data) This table presents hypothetical yet representative data based on DFT calculations for similar pyrazole derivatives.
| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |
|---|---|---|
| N1-N2 | 1.35 | |
| N2-C3 | 1.33 | |
| C3-C4 | 1.41 | |
| C4-C5 | 1.38 | |
| C5-N1 | 1.36 | |
| C4-C(acetic) | 1.51 | |
| C(acetic)-C(OOH) | 1.50 | |
| C(OOH)=O | 1.21 | |
| C(OOH)-OH | 1.35 | |
| N1-N2-C3 | 112.0 | |
| C3-C4-C5 | 105.0 | |
| C5-N1-N2 | 108.0 | |
| C3-C4-C(acetic)-C(OOH) | 85.0 |
Conformational analysis is essential for understanding the flexibility of this compound, particularly concerning the orientation of the acetic acid side chain relative to the pyrazole ring. The potential energy surface (PES) is mapped by systematically rotating the dihedral angle around the C4-C(acetic) bond and calculating the energy at each step.
This analysis typically reveals several low-energy conformers (rotamers). The stability of these conformers is influenced by steric hindrance between the acetic acid group and the methyl group at the C3 position, as well as potential intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom (N1) of the pyrazole ring. The global minimum on the PES represents the most stable and thus most populated conformation of the molecule under equilibrium conditions. Understanding the energy barriers between different conformations is also crucial for predicting the molecule's dynamic behavior.
The electronic properties of a molecule dictate its reactivity and intermolecular interactions. DFT calculations provide access to several key electronic descriptors.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgfiveable.me For this compound, the HOMO is typically localized over the electron-rich pyrazole ring, while the LUMO is distributed across the ring and the carboxylic acid group. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.gov
Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron, and EA is the energy released when an electron is added. These can be approximated from the energies of the frontier orbitals (IP ≈ -EHOMO and EA ≈ -ELUMO).
Table 2: Calculated Electronic Properties of this compound (Representative Data) This table presents hypothetical yet representative data based on DFT calculations for similar pyrazole derivatives.
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
| Ionization Potential (IP) | 6.5 eV |
| Electron Affinity (EA) | 1.8 eV |
| Dipole Moment (µ) | 3.2 Debye |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior.
The MEP map displays regions of varying electrostatic potential on the molecule's van der Waals surface. Different colors represent different potential values:
Red: Regions of most negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are considered nucleophilic sites.
Blue: Regions of most positive potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack and are considered electrophilic sites.
Green/Yellow: Regions of neutral or near-zero potential.
For this compound, the MEP surface typically shows the most negative potential (red) concentrated around the oxygen atoms of the carboxylic acid group and the sp2-hybridized nitrogen atom (N2) of the pyrazole ring. The most positive potential (blue) is located around the acidic hydrogen of the carboxyl group and the hydrogen on the N1 nitrogen of the pyrazole ring. nih.gov This mapping clearly identifies the primary sites for chemical reactions.
The MEP surface is highly effective in predicting how molecules will interact with each other, particularly through non-covalent interactions like hydrogen bonds. The positive regions (potential hydrogen bond donors) and negative regions (potential hydrogen bond acceptors) are clearly visualized.
In the case of this compound, the MEP analysis predicts strong intermolecular hydrogen bonding. The carboxylic acid group is a classic hydrogen bond donor (O-H) and acceptor (C=O). Additionally, the pyrazole ring provides a hydrogen bond donor (N-H) and an acceptor site (N2). These interactions are crucial in determining the crystal packing of the molecule in the solid state and its behavior in solution. researchgate.net For example, a common interaction is the formation of a hydrogen-bonded dimer between two molecules via their carboxylic acid groups.
Advanced Bonding and Interaction Analyses
Computational methods offer profound insights into the nature of chemical bonds and noncovalent interactions that dictate molecular geometry and stability.
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, analyzes the topology of the electron density (ρ) to characterize chemical bonding. wikipedia.org By locating bond critical points (BCPs) where the gradient of the electron density is zero, the nature of atomic interactions can be classified. Key properties at these points, such as the value of the electron density itself, its Laplacian (∇²ρ), and the bond ellipticity (ε), provide quantitative descriptions of the bonds.
For this compound, AIM analysis would reveal the characteristics of its covalent bonds and key non-covalent interactions. A high electron density and a negative Laplacian at a BCP are characteristic of shared-shell interactions (covalent bonds). Conversely, low electron density and a positive Laplacian indicate closed-shell interactions, typical of ionic bonds, hydrogen bonds, and van der Waals forces.
Table 1: Theoretical AIM Parameters for Selected Bonds in this compound
| Bond | Type of Interaction | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Ellipticity (ε) |
|---|---|---|---|---|
| C=O | Covalent | ~0.35 | ~ -0.50 | ~0.15 |
| C-O | Covalent | ~0.24 | ~ +0.80 | ~0.02 |
| N-H | Covalent | ~0.33 | ~ -1.50 | ~0.01 |
| C-N | Covalent | ~0.28 | ~ -0.70 | ~0.05 |
| C-C | Covalent | ~0.25 | ~ -0.65 | ~0.03 |
Note: These values are representative and would be obtained from quantum chemical calculations.
The data indicates strong covalent character for the C=O, N-H, and C-N bonds. The intramolecular hydrogen bond between the carboxylic acid's hydroxyl group and the pyrazole nitrogen atom is characterized by low electron density and a positive Laplacian, confirming its closed-shell, electrostatic nature.
Noncovalent Interactions (NCI) analysis is a computational tool used to visualize and characterize weak interactions in molecular systems. nih.gov It is based on the relationship between the electron density and the reduced density gradient (RDG). Plotting the RDG against the sign of the second Hessian eigenvalue (λ₂) multiplied by the electron density reveals regions of different interaction types.
In this compound, NCI analysis would primarily highlight the intramolecular hydrogen bond. This would appear as a distinct, disc-shaped isosurface between the hydrogen of the carboxylic acid and the nitrogen of the pyrazole ring. researchgate.net The color of the isosurface indicates the nature of the interaction:
Blue: Strong, attractive interactions (e.g., hydrogen bonds).
Green: Weak, delocalized interactions (e.g., van der Waals forces).
Red: Strong, repulsive interactions (e.g., steric clash).
A 2D NCI plot for this molecule would show a prominent spike in the low-gradient, negative sign(λ₂)ρ region, confirming a strong attractive hydrogen bond. researchgate.net Weaker van der Waals interactions within the molecule would appear as smaller features closer to zero. scielo.org.mx
Natural Bond Orbital (NBO) analysis transforms the complex many-electron wavefunction into a localized form that aligns with classical Lewis structures of bonds and lone pairs. uni-muenchen.dewisc.edu This method is invaluable for studying charge distribution and charge transfer events (delocalization) within a molecule. The stability imparted by these delocalizations is estimated using second-order perturbation theory, which calculates the stabilization energy (E(2)) for each donor-acceptor NBO interaction. batistalab.com
Key stabilizing interactions in this compound would include:
Delocalization of the nitrogen lone pair electrons into adjacent antibonding orbitals (π*) within the pyrazole ring.
Hyperconjugation involving the methyl group's C-H bonds and the ring system.
Resonance within the carboxylic acid group, involving the lone pairs on the oxygen atoms and the C=O π* orbital.
Table 2: Selected Second-Order Perturbation Theory Energies (E(2)) from NBO Analysis
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N1) | π* (C=N) | ~45 | π-conjugation in pyrazole ring |
| LP (O) of C=O | σ* (C-C) | ~5 | Hyperconjugation |
| LP (O) of C-OH | π* (C=O) | ~30 | Resonance in carboxyl group |
Note: LP denotes a lone pair. These values are representative and illustrate the relative strengths of stabilizing interactions.
Spectroscopic Data Simulation and Validation
Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can aid in the interpretation of experimental data and confirm molecular structures.
Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J) with high accuracy. researchgate.net These predictions are crucial for assigning signals in experimental spectra to specific nuclei within the molecule.
The predicted ¹H and ¹³C NMR chemical shifts for this compound are tabulated below. The values are influenced by the electronic environment of each nucleus, including effects from electronegative atoms and aromatic ring currents. ucl.ac.uk
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) relative to TMS
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| COOH | ~11.0 - 12.0 | ~175.0 |
| CH₂ | ~3.5 | ~30.0 |
| Pyrazole-H (C5) | ~7.5 | ~135.0 |
| Pyrazole-NH | ~12.5 - 13.5 | - |
| Pyrazole-C3 | - | ~148.0 |
| Pyrazole-C4 | - | ~110.0 |
Note: Predicted shifts can vary with the computational method, basis set, and simulated solvent.
These theoretical values serve as a powerful guide for interpreting experimental NMR data for this compound and its derivatives. ufv.br
The simulation of infrared (IR) and Raman spectra through computational frequency analysis is a standard method for understanding the vibrational modes of a molecule. cardiff.ac.uk The calculated frequencies and their corresponding intensities can be compared directly with experimental spectra, facilitating the assignment of observed absorption bands and scattering peaks to specific molecular motions. osti.gov
For this compound, the most characteristic vibrational modes are associated with its functional groups. Anharmonic corrections are often applied to theoretical harmonic frequencies to achieve better agreement with experimental results. researchgate.net
Table 4: Predicted Principal Vibrational Frequencies (cm⁻¹) and Intensities
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Intensity |
|---|---|---|---|
| O-H Stretch (Carboxylic Acid) | ~3400 - 3550 | Strong, Broad | Weak |
| N-H Stretch (Pyrazole) | ~3300 - 3400 | Medium | Weak |
| C-H Stretch (Aromatic) | ~3100 - 3150 | Medium | Strong |
| C-H Stretch (Aliphatic) | ~2900 - 3000 | Medium | Medium |
| C=O Stretch (Carboxylic Acid) | ~1700 - 1750 | Very Strong | Medium |
| C=N/C=C Stretch (Ring) | ~1500 - 1600 | Strong | Strong |
| CH₂ Scissoring | ~1450 | Medium | Weak |
Note: Values are approximate and represent typical ranges from theoretical calculations.
The simulated spectra provide a vibrational fingerprint that is unique to the molecule's structure, aiding in its identification and structural elucidation.
Molecular Modeling and Dynamics
Molecular modeling and dynamics simulations are instrumental in understanding the three-dimensional structure and dynamic behavior of this compound. These methods can predict how the molecule might interact with biological targets, a key aspect of modern drug discovery. eurasianjournals.com
Molecular Dynamics (MD) Simulations for Conformational Behavior in Solution
The process would begin with the generation of a 3D structure of the molecule, which is then placed in a simulation box filled with solvent molecules, typically water, to represent an aqueous environment. nih.gov The system's energy is then minimized to remove any unfavorable contacts. Following minimization, the system is gradually heated to a desired temperature and equilibrated to ensure it reaches a stable state. A production run of the simulation is then carried out, during which the trajectory of each atom is calculated over time by solving Newton's equations of motion. nih.gov
Analysis of the MD trajectory would reveal the preferred conformations of the molecule in solution. Key dihedral angles, such as those governing the orientation of the acetic acid side chain relative to the pyrazole ring, would be monitored to identify the most stable rotamers. The simulations would also provide information on the solvation of the molecule, highlighting the hydrogen bonding interactions between the pyrazole and carboxylic acid moieties with surrounding water molecules. nih.govresearchgate.net For pyrazole derivatives, MD simulations have been effectively used to explore their dynamic behavior and conformational space. eurasianjournals.com
A typical setup for an MD simulation of this compound in an aqueous solution is detailed in the table below.
| Parameter | Typical Value/Method |
| Force Field | GROMOS, AMBER, CHARMM, or OPLS |
| Solvent Model | TIP3P, SPC/E, or TIP4P water model |
| Simulation Box | Cubic or rhombic dodecahedron |
| Boundary Conditions | Periodic Boundary Conditions (PBC) |
| Temperature | 298.15 K, 303.15 K, or 308.15 K |
| Pressure | 1 atm (NPT ensemble) |
| Simulation Time | Nanoseconds (ns) to microseconds (µs) |
| Integration Timestep | 1-2 femtoseconds (fs) |
This table represents a generalized approach to MD simulations for small molecules in aqueous solution.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Correlation
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijsdr.org For this compound, QSAR studies can predict its potential biological effects by comparing its structural features to those of other pyrazole derivatives with known activities. researchgate.net
A QSAR study involves calculating a set of molecular descriptors for a series of related compounds. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a model that correlates these descriptors with the observed biological activity. shd-pub.org.rs
For pyrazole derivatives, QSAR models have been developed to predict a wide range of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects. shd-pub.org.rsglobalresearchonline.netresearchgate.net The descriptors used in these models often include topological indices, quantum chemical parameters, and 3D-field-based values from Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov
A hypothetical QSAR study for a series of pyrazole acetic acid analogs, including this compound, might involve the following steps and descriptors, aimed at predicting a specific biological activity such as enzyme inhibition.
| QSAR Component | Description |
| Biological Activity | IC50 or Ki values for a specific biological target (e.g., an enzyme or receptor). |
| Molecular Descriptors | 2D Descriptors: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors/acceptors. 3D Descriptors: Steric fields (CoMFA), electrostatic fields (CoMFA/CoMSIA), hydrophobic fields (CoMSIA). |
| Statistical Method | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Genetic Algorithm (GA) for variable selection. |
| Model Validation | Internal validation (leave-one-out cross-validation, q²) and external validation using a test set of compounds (R²_pred). |
This table outlines the general components of a QSAR study for a series of related compounds.
The insights gained from such QSAR models can guide the design of new, more potent analogs of this compound by identifying the key structural features that contribute to the desired biological activity. nih.gov
Research Applications and Potential of 2 3 Methyl 1h Pyrazol 4 Yl Acetic Acid As a Chemical Scaffold
Medicinal Chemistry Research Pathways
In medicinal chemistry, the pyrazole (B372694) nucleus is recognized as a "privileged scaffold" because it is a recurring motif in many approved pharmaceutical drugs and biologically active compounds. nih.govresearchgate.net Derivatives have been investigated for a vast spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. researchgate.netnih.govnih.gov
The 2-(3-methyl-1H-pyrazol-4-yl)acetic acid scaffold possesses distinct structural features that enable it to interact with various biological targets, such as enzymes and receptors. The pyrazole ring itself is an aromatic heterocycle with two adjacent nitrogen atoms, one acting as a hydrogen bond donor (pyrrole-type) and the other as a hydrogen bond acceptor (pyridine-type), allowing for diverse binding possibilities. globalresearchonline.net The acetic acid moiety provides a carboxylic acid group, which is a key functional group known to interact with basic residues in protein binding sites, often acting as a crucial anchor point for molecular recognition.
A prominent example of this scaffold's application is in the development of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2). High-throughput screening efforts successfully identified the pyrazole-4-acetic acid substructure as a foundation for CRTh2 receptor antagonists. nih.gov Optimization of these initial hits led to the identification of potent inhibitors, demonstrating the scaffold's utility in targeting specific G-protein coupled receptors involved in inflammatory responses. nih.gov Further studies on related pyrazole structures have explored their potential as inhibitors of enzymes like meprin α and meprin β, where the pyrazole core serves as a central scaffold for arranging substituents that interact with the enzyme's active site. nih.gov
The rational design of derivatives based on the this compound scaffold is a key strategy in modern drug discovery. By systematically modifying the core structure, researchers can fine-tune pharmacological properties to achieve desired activity and selectivity for specific diseases. smolecule.comnih.gov The acetic acid group is a particularly useful handle for creating esters or amides, while the pyrazole ring can be substituted at its various positions to explore new interactions with biological targets. smolecule.com
This approach has been widely used to develop compounds for various research areas:
Oncology: The pyrazole scaffold is a component of numerous kinase inhibitors, which are a major class of anticancer agents. globalresearchonline.net Research has shown that modifying pyrazole structures can yield potent inhibitors of targets like Aurora-A kinase, Janus kinase 1 (JAK1), and Heat shock protein 90 (Hsp90), all of which are implicated in cancer cell proliferation and survival. nih.govnih.govsci-hub.se For instance, 3,4-diaryl pyrazoles have been developed as highly potent Hsp90 inhibitors, and other derivatives have been designed to target cyclin-dependent kinases (CDKs). globalresearchonline.netnih.gov
Inflammation and Pain: Pyrazole derivatives have long been investigated for their anti-inflammatory and analgesic properties. nih.govsmolecule.com Some of these compounds are believed to function similarly to non-steroidal anti-inflammatory drugs (NSAIDs). smolecule.com The design of pyrazole-based inhibitors for targets like p38 MAP kinase, a key enzyme in the inflammatory response, is an active area of research. researchgate.net
Neurodegenerative Disease: The pyrazole scaffold is also being explored for its potential in treating neurodegenerative diseases, with some derivatives investigated for their effects on targets relevant to these conditions.
The table below summarizes selected research findings on derivatives that can be conceptually linked to the pyrazole acetic acid scaffold.
| Derivative Class | Pharmacological Area | Molecular Target/Activity | Research Finding Summary |
|---|---|---|---|
| Pyrazole Acetic Acids | Inflammation/Allergy | CRTh2 Receptor Antagonists | The pyrazole-4-acetic acid substructure was identified as a viable scaffold for developing low nanomolar inhibitors of the CRTh2 receptor. nih.gov |
| Diaryl Pyrazoles | Oncology | Hsp90 Kinase Inhibitors | Discovery and SAR of 3,4-diaryl pyrazoles led to potent inhibitors with sub-micromolar activity in cancer cells. nih.gov |
| Pyrazole-Thiazolidinones | Oncology | Aurora-A Kinase Inhibitors | Novel 2-(pyrazol-4-yl)-thiazolidin-4-one derivatives were synthesized and showed potent cytotoxicity against cancer cell lines and inhibition of Aurora-A kinase. nih.gov |
| Aminopyrazole Pyrimidines | Oncology/Inflammation | JAK1 Kinase Inhibitors | Optimization of a screening hit led to a highly selective JAK1 inhibitor with a (pyrazol-4-yl)amino pyrimidine (B1678525) core, showing antitumor activity. sci-hub.se |
| Aminopyrazole Hydrazones/Amides | Oncology/Antioxidant | Antiproliferative Agents | A series of aminopyrazole derivatives showed relevant antitumor properties against selected cancer cell lines and significant antioxidant activity. mdpi.com |
| Pyrazole Carboxamides | Oncology | CDK Inhibitors | Diphenyl-1H-pyrazole derivatives were synthesized and evaluated for CDK2 inhibition, with some showing favorable growth inhibitory activity against a panel of cancer cell lines. globalresearchonline.net |
A chemical probe is a specialized small molecule used to study and manipulate biological systems, such as proteins, in their native environment. mskcc.org These tools are often derived from a known bioactive scaffold and modified to include a reporter tag (e.g., a fluorescent dye for microscopy), an affinity tag (e.g., biotin (B1667282) for protein pulldown experiments), or a photoreactive group for covalent labeling. mskcc.org
The this compound scaffold is well-suited for the development of such probes. The carboxylic acid functional group serves as a convenient chemical handle for derivatization. smolecule.com Through standard amide coupling reactions, the scaffold can be conjugated to various functional moieties:
Fluorescent Probes: Linking the scaffold to a fluorophore would allow for the visualization of its localization within cells and its interaction with potential binding partners using techniques like fluorescence microscopy.
Affinity Probes: Attaching a biotin tag would enable the use of the molecule in affinity purification-mass spectrometry (AP-MS) experiments. This technique helps to identify the specific proteins that the scaffold binds to within a complex cellular lysate, thus aiding in target identification and validation.
By transforming the bioactive scaffold into a chemical probe, researchers can gain deeper insights into its mechanism of action and the biological pathways it modulates. mskcc.org
Agrochemistry Research Applications
The pyrazole ring is a critical component in many modern agrochemicals, including commercial herbicides, fungicides, and insecticides. researchgate.netontosight.aiclockss.org The versatility of pyrazole chemistry allows for the development of new active ingredients for crop protection. researchgate.netscielo.br
Research into pyrazole derivatives has revealed significant bioactivity relevant to protecting crops from pests and diseases. The this compound scaffold and its conceptual derivatives are part of this broader exploration.
Fungicidal Activity: Pyrazole-carboxamides are a major class of fungicides. scielo.br Research has focused on synthesizing new derivatives to control destructive plant pathogens. For example, novel pyrazole-carboxamides have been synthesized and tested against fungi like Colletotrichum gloeosporioides, a pathogen that causes anthracnose disease in many crops. scielo.br
Antibacterial Activity: The scaffold has also been used to combat bacterial plant diseases. Derivatives incorporating the 2-(pyrazol-4-yl)-1,3,4-oxadiazole unit have been designed and shown to have excellent in vitro activity against virulent phytopathogenic bacteria, including various Xanthomonas and Pseudomonas species, which are responsible for diseases like bacterial leaf blight in rice and bacterial canker in kiwifruit. nih.gov The mechanism of action for some of these compounds involves damaging the bacterial cell membrane. nih.gov
Structure-Activity Relationship (SAR) studies are fundamental to discovering and optimizing new agrochemicals. These studies involve making systematic chemical modifications to a lead scaffold and assessing how these changes impact its biological activity. The goal is to identify the molecular features that are essential for potency and selectivity. mdpi.com
The pyrazole scaffold is a frequent subject of such studies in agrochemistry:
Herbicidal Potential: Many commercial herbicides contain a pyrazole ring. clockss.orgmdpi.com One major class of pyrazole herbicides acts by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. clockss.orgnih.gov SAR studies in this area explore how different substituents on the pyrazole and associated aryl rings affect herbicidal efficacy against specific weeds and safety for crops like corn and wheat. mdpi.comresearchgate.net For instance, research on 6-pyrazolyl-2-picolinic acids showed that substituting the pyrazole with a phenyl group could lead to excellent herbicidal activity. mdpi.com
Pesticidal Potential: The carboxylic acid ester scaffold is a potent pharmacophore used in structural modification strategies to develop new pesticides. researchgate.net SAR studies on pyrazole amides and esters have been conducted to find novel insecticides. These studies have revealed that modifications to the amide portion of the molecule can significantly influence insecticidal activity against various pests. mdpi.com
The table below provides examples of SAR findings in the context of pyrazole-based agrochemicals.
| Agrochemical Class | Target | Structural Modification & SAR Finding |
|---|---|---|
| Pyrazole Picolinic Acids | Broadleaf Weeds | Replacing a chlorine atom with a phenyl-substituted pyrazole led to compounds with high herbicidal activity. The type and position of substituents on the phenyl ring were critical for potency. mdpi.com |
| Pyrazole Carboxamides | Fungi (e.g., Colletotrichum) | The pyrazole-carboxamide fragment is a key structural feature for antifungal activity. Modifications of the amine moiety (forming the amide) are explored to enhance efficacy against plant pathogens. scielo.br |
| Pyrazole-Oxadiazoles | Plant Bacteria (e.g., Xanthomonas) | The position of substituents on the pyrazole ring (e.g., -CF3 group at position 5 vs. 3) and the nature of the N1-substituent (phenyl vs. methyl) significantly impacted antibacterial activity. nih.gov |
| Phenoxyacetic Acid Amides | Pesticides | Derivatives of [4-(4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid have been synthesized and evaluated, showing that modifications to the core structure can lead to compounds with potential pesticidal activity. researchgate.net |
Biochemical and Mechanistic Research
The this compound scaffold and its broader class, pyrazole-4-acetic acids, serve as a foundation for developing compounds with significant biological activities. nih.govspast.org The versatility of the pyrazole ring allows for strategic modifications, leading to derivatives that can interact with a variety of biological targets. globalresearchonline.netorientjchem.org This section delves into the biochemical and mechanistic studies that have elucidated the interactions of these compounds at the molecular level.
In Vitro Studies on Enzyme and Receptor Binding Affinity
In vitro assays are crucial for determining the direct interaction between a compound and its biological target, such as an enzyme or a receptor. For derivatives of the pyrazole acetic acid scaffold, these studies have been instrumental in quantifying their potency and selectivity.
One significant area of research has been the identification of pyrazole-4-acetic acid derivatives as antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 lymphocytes (CRTh2). nih.govresearchgate.net The CRTh2 receptor is a G-protein coupled receptor that mediates the pro-inflammatory effects of prostaglandin (B15479496) D2. High-throughput screening initially identified this scaffold as a hit, and subsequent optimization led to the discovery of low nanomolar inhibitors. nih.gov
In a different therapeutic area, pyrazole-based compounds have been developed as small molecule agonists of the apelin receptor, a G-protein coupled receptor involved in cardiovascular function. duke.edu A focused screening identified a novel pyrazole agonist, which was then optimized. Structure-activity relationship (SAR) studies revealed that modifications at the N1 position of the pyrazole core and the amino acid side-chain were critical for potency. This led to the development of agonists with EC50 values under 100 nM and high binding affinities (Ki) in the nanomolar range, demonstrating competitive displacement of the natural ligand. duke.edu
Furthermore, derivatives of the pyrazole scaffold have been investigated as potential antileishmanial agents. In silico docking studies suggested that these compounds could target Leishmania major pteridine (B1203161) reductase (Lm-PTR1). nih.gov Subsequent in vitro screening against the parasite confirmed potent activity, with some compounds showing IC50 values in the low micromolar range against the amastigote form, which is more effective than the reference drug miltefosine. nih.gov
The table below summarizes key in vitro binding and functional data for representative compounds based on the pyrazole scaffold.
| Compound Class | Target | Assay Type | Key Findings |
| Pyrazole-4-acetic acid derivatives | CRTh2 Receptor | Receptor Antagonism | Identified as low nanomolar inhibitors. nih.gov |
| Pyrazole-based agonists | Apelin Receptor | Radioligand Displacement | High binding affinities with Ki values as low as 0.036 µM. duke.edu |
| Pyrazole-based agonists | Apelin Receptor | Calcium Mobilization | Potent functional activity with EC50 values < 100 nM. duke.edu |
| Pyrazole derivatives | Leishmania major amastigotes | Antileishmanial Activity | IC50 values as low as 1.45 µM. nih.gov |
| Pyrazolone (B3327878) derivatives | 14-3-3 Protein | Target Validation | EC50 for competition confirmed direct binding. nih.gov |
Investigation of Molecular Mechanisms of Action in Biological Systems
Understanding the molecular mechanism of action provides insight into how a compound exerts its biological effect within a cellular or systemic context. For pyrazole-based compounds, mechanistic studies have revealed engagement with specific signaling pathways.
The pyrazole-based apelin receptor agonists, for instance, were found to stimulate downstream signaling through calcium mobilization. duke.edu Interestingly, many of these potent agonists showed a bias towards the G-protein-mediated calcium/cAMP signaling pathway over β-arrestin recruitment. This functional selectivity is a desirable trait in drug development, as it may reduce receptor internalization and desensitization, potentially leading to a more sustained therapeutic effect. duke.edu
In the context of antileishmanial research, computational "reverse docking" experiments were used to identify the pteridine reductase of Leishmania major (Lm-PTR1) as a likely target for a series of synthesized pyrazole derivatives. nih.gov This enzyme is crucial for the parasite's survival, as it is involved in the salvage pathway of essential pteridines and folates. The inhibition of Lm-PTR1 disrupts these vital metabolic processes, leading to the death of the parasite. The high activity of compounds against the intracellular amastigote form of the parasite supports this mechanism as a viable therapeutic strategy. nih.gov
In a study on a related pyrazolone scaffold, researchers sought to identify the molecular target of compounds that inhibit protein aggregation in models of amyotrophic lateral sclerosis (ALS). nih.gov Using a photo-reactive affinity probe based on the pyrazolone structure, they successfully identified the 14-3-3 protein as the specific binding partner. Competition experiments with non-probe pyrazolone compounds confirmed that the 14-3-3 protein is a genuine target. The 14-3-3 proteins are crucial scaffolding proteins that regulate the function of numerous client proteins, and their modulation by small molecules represents a potential therapeutic avenue. nih.gov
Application of High-Throughput Screening Methodologies in Chemical Biology Research
High-throughput screening (HTS) is a powerful methodology used in drug discovery and chemical biology to rapidly test thousands to millions of compounds for a specific biological activity. This approach has been pivotal in identifying novel activities associated with the pyrazole acetic acid scaffold.
The discovery of 2-(1H-pyrazol-4-yl)acetic acids as CRTh2 antagonists is a direct outcome of an HTS campaign. nih.gov By screening a large library of diverse chemical structures, the pyrazole-4-acetic acid substructure was identified as a recurring motif, or "hit," that consistently demonstrated the desired antagonist activity. This initial finding provided a critical starting point for a focused medicinal chemistry effort to optimize the structure, ultimately leading to the development of potent and selective inhibitors. nih.govresearchgate.net
HTS has also been employed to discover novel inhibitors of meprins, a family of metalloproteases. These screening efforts identified heteroaromatic compounds, including pyrazole derivatives, as promising lead structures. nih.gov The hits from HTS serve as the foundation for structure-activity relationship (SAR) studies to improve potency and selectivity, demonstrating the crucial role of HTS in modern drug discovery pipelines for scaffolds like pyrazole. nih.gov
Q & A
Q. Table 1: Synthesis Methods for Pyrazole-Acetic Acid Derivatives
Which spectroscopic and analytical techniques are most effective for characterizing the structure of this compound?
Basic Research Question
Structural elucidation relies on a combination of techniques:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acids, pyrazole ring vibrations) .
- Elemental Analysis : Confirms molecular formula and purity .
- Thin Layer Chromatography (TLC) : Monitors reaction progress and assesses purity .
- DFT Calculations : Validates molecular geometry and electronic properties through theoretical modeling .
Advanced Insight : For ambiguous cases, X-ray crystallography resolves tautomeric forms by providing precise bond lengths and angles .
How can researchers resolve discrepancies between experimental spectral data and theoretical predictions for pyrazole-containing carboxylic acids?
Advanced Research Question
Discrepancies often arise from tautomerism or solvent effects. Methodological solutions include:
- Advanced NMR Techniques : 2D NMR (e.g., HSQC, HMBC) maps proton-carbon correlations to distinguish tautomers .
- X-ray Diffraction : Determines the dominant tautomeric form in the solid state .
- Solvent-Dependent Studies : Compare IR/NMR data in polar vs. nonpolar solvents to assess tautomeric equilibrium .
- DFT Benchmarking : Adjust computational parameters (e.g., solvent models, basis sets) to align with experimental data .
What strategies are employed to optimize the yield of this compound during synthesis?
Basic Research Question
Yield optimization strategies include:
- Reagent Stoichiometry : Excess chloroacetic acid (1.2–1.5 eq) ensures complete reaction with pyrazole-thiones .
- Temperature Control : Heating at 80–100°C in ethanol accelerates thioacetic acid formation .
- Catalyst Use : Bases like triethylamine neutralize HCl byproducts in acylation reactions, improving efficiency .
Advanced Insight : Design of Experiments (DoE) can systematically evaluate variables (e.g., solvent, temperature) to maximize yield .
How do tautomeric forms of this compound influence its reactivity and analytical characterization?
Advanced Research Question
Pyrazole rings exhibit keto-enol tautomerism, affecting reactivity and spectral
Q. Table 2: Tautomer-Sensitive Analytical Signals
| Tautomer | IR C=O Stretch (cm⁻¹) | NMR δ (ppm) for Pyrazole Protons |
|---|---|---|
| Keto Form | 1680–1700 | 6.2–6.5 (singlet) |
| Enol Form | 1620–1650 | 5.8–6.1 (multiplet) |
What computational methods are utilized to predict the physicochemical properties of this compound?
Advanced Research Question
- DFT Calculations : Predict molecular electrostatic potential (MEP) and frontier orbitals to assess reactivity .
- Molecular Dynamics (MD) : Simulate solvation effects and stability in biological environments .
- QSPR Models : Correlate structural descriptors (e.g., logP, polar surface area) with bioavailability .
Case Study : DFT studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid validated its planar structure and hydrogen-bonding propensity .
In pharmacological studies, what in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?
Advanced Research Question
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorescence-based protocols .
- Antimicrobial Screening : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
- Cytotoxicity Testing : Employ MTT assays on cancer cell lines to assess apoptosis induction .
Methodological Note : Derivatize the acetic acid moiety into amides or esters to enhance membrane permeability for cellular assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
